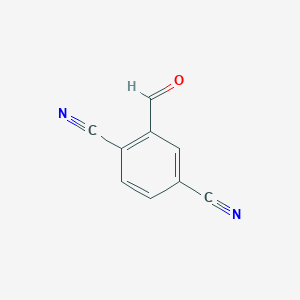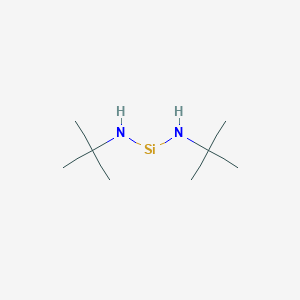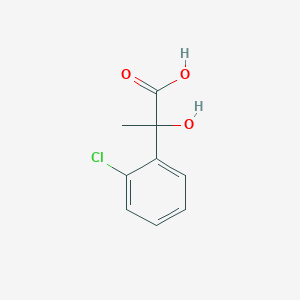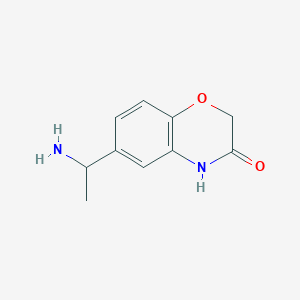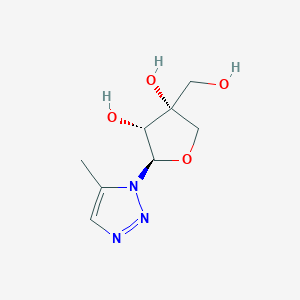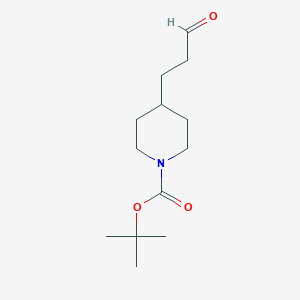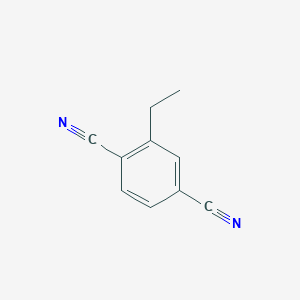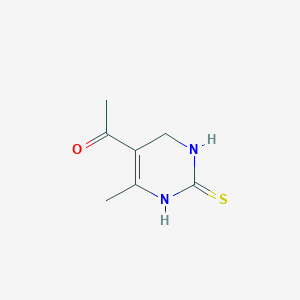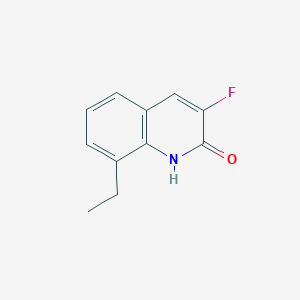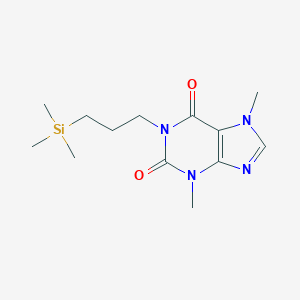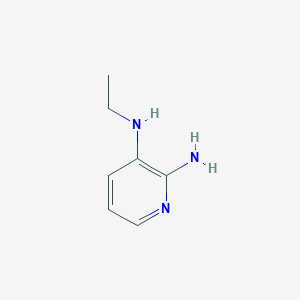
N3-ethylpyridine-2,3-diamine
Vue d'ensemble
Description
N3-ethylpyridine-2,3-diamine, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3 and its molecular weight is 137.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis and Chemical Reactions
N3-ethylpyridine-2,3-diamine is explored in various catalysis and chemical reactions. For instance, a Schiff base incorporating this compound was used in the synthesis of ruthenium(II) complexes, demonstrating their effectiveness as catalysts in the transfer hydrogenation of aromatic ketones, achieving high conversions up to 99% (Aydemir et al., 2010). Additionally, gem-diamines, which are structurally similar, were used as organocatalysts for carbon–carbon bond formation, indicating that the proximity of nitrogen atoms and their basicity are crucial for catalytic activity (Climent et al., 2007).
Biochemistry and Molecular Chemistry
In the field of biochemistry and molecular chemistry, this compound derivatives have shown promising results. For instance, diamine nonleaving groups in platinum-acridinylthiourea conjugates were studied for their impact on DNA damage and cytotoxicity, with certain configurations displaying significant anticancer potential (Guddneppanavar et al., 2007). Additionally, complexes involving similar structures have been utilized to explore the platination of adenine-N3 in DNA, challenging the traditional understanding of platinum-DNA chemistry and offering insights into novel therapeutic approaches (Barry et al., 2005).
Material Science and Nanotechnology
This compound derivatives have also found applications in material science and nanotechnology. For example, Schiff-base Zn–Nd complexes with improved luminescent properties were developed, demonstrating the role of this compound in the fine-tuning of NIR luminescence from Nd ions (Lü et al., 2008). Additionally, the compound has been implicated in the synthesis and structural characterization of metal–organic frameworks, highlighting its versatility in creating materials with desirable properties like adsorption and luminescence (Xue et al., 2008).
Propriétés
IUPAC Name |
3-N-ethylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-9-6-4-3-5-10-7(6)8/h3-5,9H,2H2,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEZAGSGOJBIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


